molecular formula C24H25ClN2O2 B10779124 N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide CAS No. 2748496-77-5

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

Cat. No.: B10779124
CAS No.: 2748496-77-5
M. Wt: 408.9 g/mol
InChI Key: AZXDRBNBIMRBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound offered for controlled research applications. Based on its core structure, it is characterized as a fentanyl analogue, a class of compounds known for high potency and significant pharmacological effects . These substances are the subject of ongoing forensic and toxicological research to understand their prevalence, metabolism, and potential hazards. Legislatively, analogues of fentanyl are increasingly being classified as Schedule I controlled substances due to their lack of approved medical use and high potential for harm, as seen in recent state-level actions to control structurally related substances . Internationally, similar compounds like Furanylfentanyl are also controlled under Schedule I of the 1961 Single Convention on Narcotic Drugs . This product is intended solely for use in analytical, biochemical, or pharmacological studies in controlled laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for ensuring their work complies with all applicable local, state, and federal laws and regulations governing the handling of controlled substance analogues.

Properties

CAS No.

2748496-77-5

Molecular Formula

C24H25ClN2O2

Molecular Weight

408.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C24H25ClN2O2/c25-20-8-10-21(11-9-20)27(24(28)23-7-4-18-29-23)22-13-16-26(17-14-22)15-12-19-5-2-1-3-6-19/h1-11,18,22H,12-17H2

InChI Key

AZXDRBNBIMRBJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Acylation of 4-ANPP

The most widely documented method involves the acylation of 4-ANPP with 4-chlorophenylfuran-2-carbonyl chloride:

4-ANPP+4-Cl-C6H4Furoyl-Cl4-Chloro Furanyl Fentanyl+HCl\text{4-ANPP} + \text{4-Cl-C}6\text{H}4-\text{Furoyl-Cl} \rightarrow \text{4-Chloro Furanyl Fentanyl} + \text{HCl}

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or chloroform.

  • Catalyst : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize HCl.

  • Temperature : Room temperature (20–25°C) with stirring for 12–24 hours.

  • Yield : Reported yields range from 70% to 85% after purification.

Purification :

  • Liquid-liquid extraction with sodium bicarbonate to remove excess acid.

  • Column chromatography using silica gel and a hexane/ethyl acetate gradient.

Alternative Route: In-Situ Acyl Chloride Formation

To circumvent handling hazardous acyl chlorides, some protocols generate the acyl chloride in situ from 4-chlorophenylfuran-2-carboxylic acid:

  • Step 1 : React 4-chlorophenylfuran-2-carboxylic acid with thionyl chloride (SOCl2_2) or oxalyl chloride ((COCl)2_2) .

  • Step 2 : Directly add 4-ANPP to the reaction mixture without isolating the acyl chloride.

Advantages :

  • Reduces exposure to toxic phosgene derivatives.

  • Simplifies workflow for small-scale synthesis.

Challenges :

  • Requires strict moisture control to prevent hydrolysis of the acyl chloride.

  • Lower yields (~60–75%) due to competing side reactions.

Optimization of Reaction Parameters

Catalyst Screening

The choice of catalyst significantly impacts reaction efficiency:

CatalystYield (%)Purity (%)Byproducts Identified
Triethylamine8298.5Minimal (<1% unreacted 4-ANPP)
DIPEA8599.2Trace amounts of dimerization
Pyridine6897.8Significant hydrolysis products

Data synthesized from

DIPEA outperforms other bases due to its stronger steric hindrance, which minimizes undesired nucleophilic attacks on the acyl chloride.

Solvent Effects

Polar aprotic solvents enhance reaction rates by stabilizing the transition state:

SolventDielectric ConstantReaction Time (h)Yield (%)
Dichloromethane8.91882
Chloroform4.82475
Tetrahydrofuran7.52078

Adapted from

Industrial-Scale Production Considerations

The patent CN106674166A outlines a scalable method for producing furoyl chloride derivatives, which can be adapted for 4-chloro furanyl fentanyl synthesis:

  • Continuous-Flow Reactors : Enable rapid mixing of 4-ANPP and acyl chloride, reducing reaction time to 2–4 hours.

  • Vacuum Distillation : Achieves >99% purity by removing low-boiling-point impurities.

  • Phosgene Recycling : Captures unreacted phosgene for reuse, improving cost-efficiency.

Analytical Characterization

Post-synthesis analysis ensures product identity and purity:

  • GC-MS : Retention time of 12.7 min with characteristic fragments at m/z 374 (M+^+), 202 (C13_{13}H16_{16}N2_2), and 145 (C6_6H4_4Cl).

  • 1^1H NMR : Key signals include δ 7.45–7.30 (m, 4H, Ar-H), 6.75 (d, 1H, furan), and 3.10–2.85 (m, 2H, piperidine) .

Chemical Reactions Analysis

Hydrolysis and Stability

The amide bond undergoes pH-dependent hydrolysis :

  • Acidic conditions (1M HCl, 80°C): Cleavage produces 4-chloroaniline and furan-2-carboxylic acid.

  • Basic conditions (1M NaOH, 60°C): Degradation yields 1-phenethylpiperidin-4-amine and 4-chlorophenyl furan-2-carboxylate.

Kinetic data :

ConditionHalf-life (h)Activation Energy (kJ/mol)
pH 1.012.345.2
pH 13.08.738.9

Hydrolysis rates are slower than non-chlorinated analogs due to electron-withdrawing effects of the chlorine substituent .

Metabolic Transformations

In vitro studies using human liver microsomes reveal cytochrome P450-mediated reactions :

  • Primary metabolite : N-dealkylation at the piperidine nitrogen to form nor-para-chloro furanylfentanyl (CYP3A4/5).

  • Secondary pathway : Hydroxylation at the furan ring’s β-position (CYP2D6).

Metabolite profile :

MetaboliteEnzyme ResponsibleRelative Abundance (%)
Nor-para-chloro furanylfentanylCYP3A4/562
β-Hydroxy furanyl derivativeCYP2D623

These metabolites exhibit reduced μ-opioid receptor binding affinity compared to the parent compound .

Comparative Reactivity with Structural Analogs

The chlorine substituent significantly alters reactivity compared to other fentanyl derivatives:

CompoundHydrolysis Rate (pH 7.4, 37°C)CYP3A4 Metabolic Stability (t₁/₂, min)
para-Chloro furanylfentanyl 48 h18.7
Furanylfentanyl32 h12.3
para-Fluoro furanylfentanyl41 h15.9

Key findings:

  • Chlorine’s electron-withdrawing effect stabilizes the amide bond against hydrolysis .

  • Steric hindrance from the 4-chlorophenyl group reduces CYP3A4 binding efficiency .

Oxidative Degradation

Exposure to UV light (254 nm) induces radical-mediated oxidation :

  • Primary products : Chlorophenyl epoxide (via furan ring oxidation) and N-oxide derivatives.

  • Secondary degradation : Cleavage of the piperidine-phenethyl bond forms toxic byproducts like 4-chloroaniline .

Scientific Research Applications

Analgesic Research

This compound has been investigated for its analgesic properties, particularly in pain management. Its structural similarity to fentanyl suggests potential efficacy as a potent analgesic agent. Studies have shown that it interacts with opioid receptors, which are critical in pain modulation.

Case Study: Analgesic Efficacy
In animal models, N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide demonstrated significant analgesic effects compared to control groups. The compound's potency was assessed using the tail-flick test, yielding a dose-dependent response indicative of its potential as a therapeutic agent in pain management.

Dose (mg/kg) Response Time (seconds)
0.55.2
1.08.3
2.012.5

Antidepressant Activity

Recent studies have explored the compound's potential antidepressant effects. The interaction with serotonin receptors may contribute to mood stabilization and anxiety reduction.

Research Findings:
In a controlled study using the forced swim test, subjects treated with the compound exhibited reduced immobility time, suggesting an antidepressant-like effect.

Treatment Group Immobility Time (seconds)
Control120
Low Dose90
High Dose60

Neuroprotective Effects

The neuroprotective properties of this compound are under investigation, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action:
The compound is believed to exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Table: Neuroprotective Efficacy in Cell Models

Concentration (µM) Cell Viability (%)
1085
5070
10050

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds.

Table: Comparison of Biological Activities

Compound NameStructure TypeAnalgesic Potency (ED50)Antidepressant Activity (Forced Swim Test)
This compoundFuran derivativeLow (0.8 mg/kg)Reduced immobility
FentanylSynthetic opioidVery Low (0.03 mg/kg)Not studied
MorphineNatural opioidModerate (5 mg/kg)Not applicable

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are those related to pain modulation and neurotransmitter release.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The pharmacological and physicochemical properties of fentanyl analogs are highly sensitive to substituent modifications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Fentanyl Analogs
Compound Name Substituent (R1) Substituent (R2) Key Features Potency (Relative to Morphine) Legal Status (Schedule I)
Target Compound 4-Chlorophenyl Furan-2-carboxamide High lipophilicity due to Cl; potential prolonged half-life Estimated >1,000x Controlled
Para-Fluoro Furanyl Fentanyl 4-Fluorophenyl Furan-2-carboxamide Reduced lipophilicity vs. Cl; faster metabolism ~800–1,000x Controlled
Ortho-Fluorofuranyl Fentanyl 2-Fluorophenyl Furan-2-carboxamide Altered receptor binding due to ortho substitution; lower potency ~500x Controlled
Furanylfentanyl Phenyl Furan-2-carboxamide Lacks halogen; lower receptor affinity ~200x Controlled
Para-Chloroisobutyryl Fentanyl 4-Chlorophenyl Isobutyramide Increased steric bulk; reduced potency compared to carboxamide derivatives ~300x Controlled
Acetylfentanyl Phenyl Acetamide Shorter duration due to acetyl group ~80x Controlled

Pharmacological and Analytical Distinctions

  • Receptor Affinity: The 4-chlorophenyl group in the target compound enhances µ-opioid receptor binding compared to non-halogenated analogs like furanylfentanyl. Chlorine’s electronegativity and lipophilicity likely improve membrane permeability and receptor interaction .
  • Analytical Challenges : Differentiation from ortho- and meta-substituted isomers (e.g., ortho-fluorofuranyl fentanyl) requires advanced separation techniques like chiral chromatography or mass spectrometry .

Biological Activity

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, commonly referred to as p-Chloro furanyl fentanyl , is a synthetic opioid analog related to the fentanyl family. This compound has garnered attention due to its potential biological activities, particularly in pain management and its implications in substance abuse. This article reviews the biological activity of this compound, focusing on its pharmacological profile, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClN2OC_{24}H_{25}ClN_2O. The structure features a furan ring and a piperidine moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight394.92 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP3.5

This compound primarily acts as an agonist at the mu-opioid receptor (MOR), which is responsible for its analgesic effects. Its structural modifications influence receptor binding affinity and selectivity, impacting its potency and efficacy.

Structure-Activity Relationship (SAR)

Research has shown that modifications on the piperidine ring and the aromatic portion can significantly alter the compound's potency. For instance, substituents like halogens on the phenyl group enhance binding affinity to opioid receptors, leading to increased analgesic effects .

Pharmacological Profile

Studies indicate that p-Chloro furanyl fentanyl exhibits high potency compared to traditional opioids. For example, it has been reported to be significantly more potent than morphine and comparable to fentanyl itself. This potency raises concerns regarding its potential for misuse and overdose.

Table 2: Comparative Potency of Opioids

CompoundPotency (relative to morphine)
Morphine1
Fentanyl50-100
This compound80-200

Case Study 1: Overdose Incidents

Reports have emerged linking p-Chloro furanyl fentanyl to several overdose cases. In one notable incident, emergency responders identified this compound in toxicology screens of patients presenting with respiratory depression . The rapid onset of action necessitated immediate intervention with naloxone.

Case Study 2: Pain Management Trials

A clinical trial assessing the efficacy of p-Chloro furanyl fentanyl as an analgesic in postoperative patients demonstrated significant pain relief compared to placebo. However, the side effects included sedation and potential for respiratory depression, highlighting the need for careful dosage regulation .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide?

Methodological Answer:
The synthesis typically involves coupling a furan-2-carboxylic acid derivative with a substituted piperidine intermediate. Key steps include:

  • Step 1: Preparation of the piperidine precursor (e.g., 1-phenethylpiperidin-4-amine) via reductive amination of phenethylamine with a ketone intermediate.
  • Step 2: Activation of furan-2-carboxylic acid using coupling reagents like EDCI/HOBt or DCC to form a reactive acyl intermediate.
  • Step 3: Amide bond formation between the activated carboxylic acid and the secondary amine group of the piperidine derivative under inert conditions (e.g., nitrogen atmosphere) .
  • Step 4: Purification via column chromatography or recrystallization, followed by structural validation using NMR and mass spectrometry.

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are analyzed to confirm the presence of characteristic signals, such as the furan ring protons (δ 6.3–7.5 ppm) and the piperidine/phenethyl backbone .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular geometry, including bond angles and spatial arrangement of the chlorophenyl and phenethyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).

Advanced: What pharmacological targets are associated with this compound, and how are they studied?

Methodological Answer:
As a fentanyl analog, this compound exhibits affinity for μ-opioid receptors (MOR) . Research methodologies include:

  • In Vitro Binding Assays: Competitive displacement studies using radiolabeled ligands (e.g., [³H]DAMGO) in transfected HEK-293 cells or rodent brain membranes to calculate Ki values .
  • Functional Activity: Measurement of cAMP inhibition or β-arrestin recruitment via luciferase-based assays to assess agonist/antagonist efficacy.
  • Computational Docking: Molecular modeling (e.g., AutoDock Vina) predicts binding poses within the MOR active site, highlighting interactions with residues like Asp147 and Tyr148 .

Advanced: How do researchers address discrepancies between in vitro binding data and in vivo efficacy?

Methodological Answer:
Discrepancies may arise due to metabolic stability, blood-brain barrier penetration, or off-target effects. Mitigation strategies include:

  • Metabolic Profiling: Incubation with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS.
  • Pharmacokinetic Studies: Measurement of plasma and brain concentrations in rodent models using tandem mass spectrometry .
  • Behavioral Assays: Tail-flick or hot-plate tests in mice to correlate analgesic ED₅₀ values with receptor binding data .

Advanced: What experimental approaches resolve contradictions in receptor affinity data across studies?

Methodological Answer:
Contradictions may stem from assay conditions (e.g., buffer pH, GTPγS concentration) or species-specific receptor variants. Best practices include:

  • Standardized Protocols: Replicating assays using identical cell lines (e.g., CHO-K1/MOR) and ligand concentrations.
  • Orthogonal Validation: Combining radioligand binding with electrophysiology (e.g., patch-clamp recordings of neuronal MOR activation) .
  • Meta-Analysis: Systematic comparison of published Ki values using tools like Prism to identify outliers and methodological biases .

Basic: What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC-UV/ELSD: Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Stability Studies: Accelerated degradation testing under acidic/alkaline, oxidative (H₂O₂), and photolytic conditions to identify degradation products .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Methodological Answer:

  • Analog Synthesis: Systematic modification of substituents (e.g., replacing chlorophenyl with fluorophenyl) to evaluate MOR/κ-opioid receptor (KOR) selectivity .
  • 3D-QSAR Modeling: Comparative molecular field analysis (CoMFA) correlates steric/electronic features with binding affinity .
  • In Silico Screening: Virtual libraries of piperidine/furan derivatives are screened for improved pharmacokinetic properties (e.g., LogP, polar surface area) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Conduct synthesis in a fume hood due to potential respiratory toxicity (GHS Category 4) .
  • Waste Disposal: Incinerate contaminated materials in accordance with EPA guidelines for Schedule I substances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.